molecular formula C13H14FN3O2 B2445109 N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207036-34-7

N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2445109
CAS No.: 1207036-34-7
M. Wt: 263.272
InChI Key: WFEYVBZQXUSMLT-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a fluorophenoxy group, a pyrazole ring, and an acetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c14-11-2-4-12(5-3-11)19-9-7-15-13(18)10-17-8-1-6-16-17/h1-6,8H,7,9-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEYVBZQXUSMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the ethyl group.

    Pyrazole Formation: The pyrazole ring can be synthesized via cyclization reactions involving hydrazine and a 1,3-dicarbonyl compound.

    Amide Bond Formation: The final step involves coupling the fluorophenoxy intermediate with the pyrazole derivative using an acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The fluorophenoxy group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-chlorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-(4-methylphenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide: Similar structure with a methyl group instead of fluorine.

    N-(2-(4-nitrophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide: Similar structure with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide may confer unique properties, such as increased metabolic stability, altered electronic effects, and potential for specific interactions with biological targets compared to its analogs.

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13_{13}H14_{14}F1_{1}N3_{3}O

The structure includes a pyrazole ring, which is often associated with various biological activities, and a fluorophenoxy group that enhances its pharmacological properties.

Research indicates that compounds containing pyrazole moieties exhibit significant interactions with various biological targets, including:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Pyrazole derivatives have shown promising results in inhibiting CDKs, which are crucial for cell cycle regulation. The compound's structure may enhance its binding affinity to these targets.
  • Anti-inflammatory Activity : The presence of the fluorophenoxy group may contribute to the anti-inflammatory effects observed in related compounds by modulating inflammatory pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. Below is a summary of findings related to its cytotoxic effects:

Cell Line IC50_{50} (µM) Mechanism
MCF74.2Induction of apoptosis
A5493.79Cell cycle arrest at S phase
Hep-23.25Cytotoxicity via necrosis

These values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to anticancer properties, the compound has been studied for anti-inflammatory effects. For example:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that the compound can reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating a potential mechanism for its anti-inflammatory activity.

Case Studies

  • Study on MCF7 Cells :
    • Researchers investigated the effect of this compound on MCF7 breast cancer cells.
    • Results demonstrated an IC50_{50} value of 4.2 µM, with significant induction of apoptosis observed through flow cytometry analysis.
  • Evaluation in A549 Cells :
    • A549 lung cancer cells were treated with varying concentrations of the compound.
    • The study reported an IC50_{50} value of 3.79 µM, with evidence of cell cycle arrest at the S phase, suggesting a mechanism that could be further explored for therapeutic applications.

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